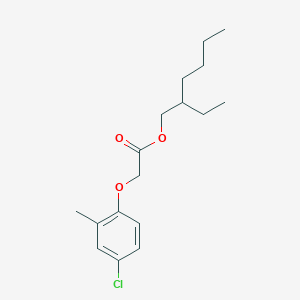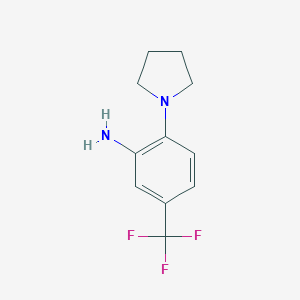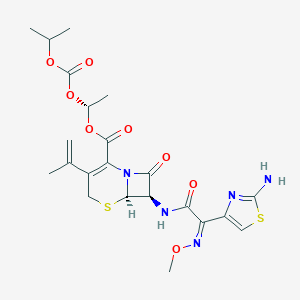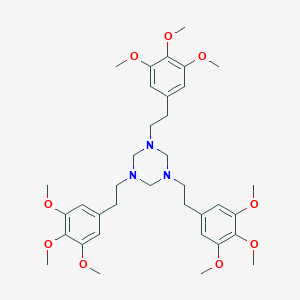
Methylenemescaline trimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenemescaline trimer is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. It is a trimer of the well-known psychedelic compound mescaline, which is found in various cacti species. Methylenemescaline trimer is a synthetic compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of methylenemescaline trimer is not fully understood. However, it is believed to act on the serotonergic system in the brain, specifically the 5-HT2A receptor. It is thought to produce its psychedelic effects by inducing changes in perception, mood, and thought processes.
Effets Biochimiques Et Physiologiques
Methylenemescaline trimer produces similar effects to mescaline, including altered perception, mood, and thought processes. It is also known to produce visual hallucinations, synesthesia, and altered sense of time. It is believed to have a longer duration of action than mescaline.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methylenemescaline trimer in lab experiments is that it can be used as a tool to study the effects of mescaline and its derivatives on the central nervous system. It can also be used to study the structure-activity relationship of mescaline and its derivatives. However, one limitation is that it is a synthetic compound and may not fully mimic the effects of natural compounds found in cacti species.
Orientations Futures
There are several future directions for the study of methylenemescaline trimer. One direction is to study its effects on other receptors in the brain, such as the 5-HT2C receptor. Another direction is to study its potential therapeutic applications, such as its effects on depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and its effects on the central nervous system.
In conclusion, methylenemescaline trimer is a synthetic compound that has potential applications in various scientific research fields. It can be used as a tool to study the effects of mescaline and its derivatives on the central nervous system. Its mechanism of action is not fully understood, but it is believed to act on the serotonergic system in the brain. Further research is needed to fully understand its effects and potential therapeutic applications.
Méthodes De Synthèse
Methylenemescaline trimer can be synthesized using various methods. One such method involves the reaction of mescaline with formaldehyde and sodium cyanoborohydride. Another method involves the reaction of mescaline with formaldehyde and sodium borohydride. The synthesis of methylenemescaline trimer requires careful handling of the reagents and the use of appropriate safety measures.
Applications De Recherche Scientifique
Methylenemescaline trimer has potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It can be used as a tool to study the structure-activity relationship of mescaline and its derivatives. It can also be used to study the mechanism of action of mescaline and its effects on the central nervous system.
Propriétés
Numéro CAS |
125730-74-7 |
|---|---|
Nom du produit |
Methylenemescaline trimer |
Formule moléculaire |
C36H51N3O9 |
Poids moléculaire |
669.8 g/mol |
Nom IUPAC |
1,3,5-tris[2-(3,4,5-trimethoxyphenyl)ethyl]-1,3,5-triazinane |
InChI |
InChI=1S/C36H51N3O9/c1-40-28-16-25(17-29(41-2)34(28)46-7)10-13-37-22-38(14-11-26-18-30(42-3)35(47-8)31(19-26)43-4)24-39(23-37)15-12-27-20-32(44-5)36(48-9)33(21-27)45-6/h16-21H,10-15,22-24H2,1-9H3 |
Clé InChI |
MLVMVLNTAYSMMT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CCN2CN(CN(C2)CCC3=CC(=C(C(=C3)OC)OC)OC)CCC4=CC(=C(C(=C4)OC)OC)OC |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CCN2CN(CN(C2)CCC3=CC(=C(C(=C3)OC)OC)OC)CCC4=CC(=C(C(=C4)OC)OC)OC |
Autres numéros CAS |
125730-74-7 |
Synonymes |
methylenemescaline trimer |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



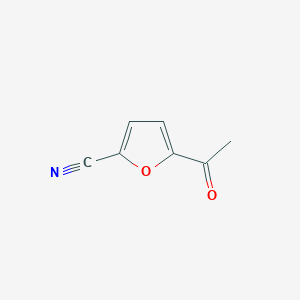
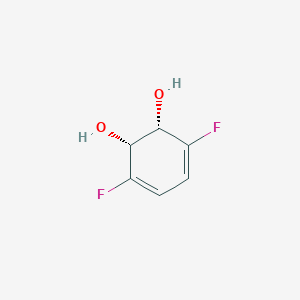
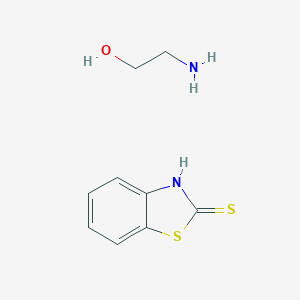
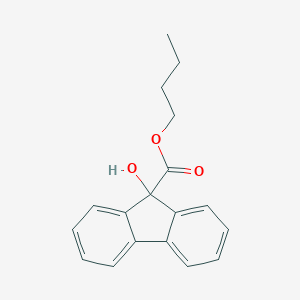
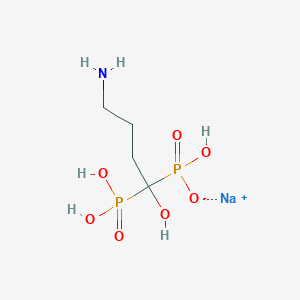
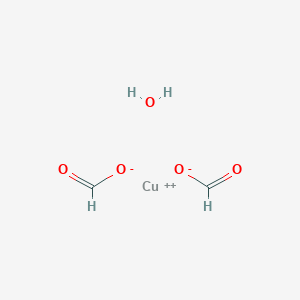
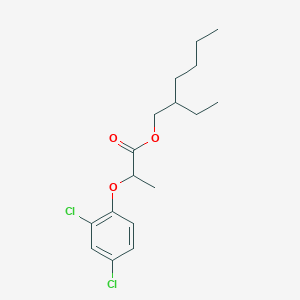
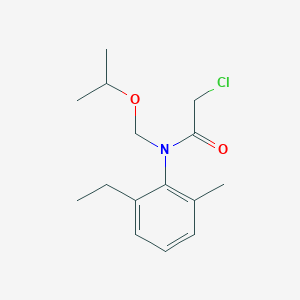
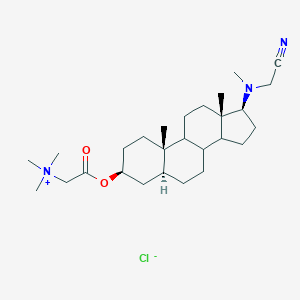
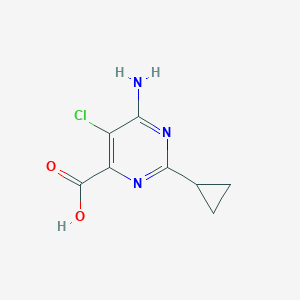
![2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B166885.png)
